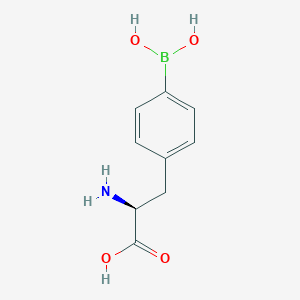

4-Borono-L-phenylalanine

Overview

Description

Borofalan (10B) is a boronated phenylalanine compound developed by Stella Pharma. It is primarily used in boron neutron capture therapy (BNCT) for the treatment of unresectable, locally advanced, or recurrent head and neck cancer . Borofalan (10B) itself does not inhibit tumor growth but becomes effective when used in conjunction with neutron irradiation, where it releases alpha particles and lithium nuclei that have cell-killing effects .

Mechanism of Action

Target of Action

The primary target of 4-Borono-L-phenylalanine (BPA) is cancer cells, specifically those that are susceptible to boron neutron capture therapy (BNCT) . BPA has shown potential in BNCT clinical trials .

Mode of Action

BPA’s mode of action is based on its boron-10 isotope’s high cross section for the reaction with thermal neutrons . This reaction generates ionizing particles that can eliminate cancer cells . Enhancing BPA uptake in cells involves proposing L-amino acid preloading .

Biochemical Pathways

BPA is incorporated into tumors mainly mediated by L-type amino acid transporters . The tumoral distribution of BPA is primarily related to the activity of DNA synthesis . BPA is metabolically stable but is incorporated into melanogenesis non-enzymatically .

Pharmacokinetics

BPA’s pharmacokinetics have been monitored using 4-Borono-2-18F-fluoro-l-phenylalanine (18F-FBPA) in BNCT with positron emission tomography (PET) . The tumor-imaging potential of 18F-FBPA was demonstrated in various animal models . The boron concentration in the blood of rats decreased fast in the first 30 min followed by a steady decrease following the observation time, having a half-life of 44.11 ± 8.90 min and an AUC-last of 815.05 ± 62.09 min×μg/ml .

Result of Action

The result of BPA’s action is the elimination of cancer cells . The densely ionizing particles from boron demonstrate a high relative biological effectiveness (RBE) within a short range within a cell (5–9 μm). Tumor cells with high 10B concentrations can be selectively destroyed by high LET energy saving neighboring healthy tissue .

Action Environment

The action environment of BPA is influenced by various factors. For instance, the selectivity of cancer cells with high 10B concentration is the main mechanism of cell death . Therefore, a development of target boron drug with good biodistribution is a prerequisite condition . Also, BPA can be used as a building block in solid-phase peptide synthesis . It can also be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors via Suzuki cross-coupling reaction using palladium as a catalyst .

Biochemical Analysis

Biochemical Properties

4-Borono-L-phenylalanine interacts with various biomolecules in the body. It is used as a building block in solid-phase peptide synthesis . It can also be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors via Suzuki cross-coupling reaction using palladium as a catalyst .

Cellular Effects

This compound has shown potential in BNCT clinical trials. Enhancing its uptake in cells involves proposing L-amino acid preloading . It has been found that this compound uptake was higher in melanomas than in non-melanoma tumors in animal models and cell cultures .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with L-type amino acid transporters, which mediate its incorporation into tumors . It is metabolically stable but is incorporated into melanogenesis non-enzymatically .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been found that the compound is stable and does not degrade over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s uptake was higher in A549 cells (a type of lung cancer cell) compared to V79-4 cells (a type of normal lung cell) regardless of preloading .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a substrate of oxalate oxidase (oxalate decarboxylase), which can catalyze the oxidation-reduction reaction of carboxyl groups under certain conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The compound’s uptake in cells is mediated mainly by L-type amino acid transporters .

Subcellular Localization

It is known that the compound is incorporated into melanogenesis non-enzymatically .

Preparation Methods

Synthetic Routes and Reaction Conditions: Borofalan (10B) is synthesized using (S)-4-iodophenylalanine as the starting material. The synthesis involves several steps:

Boc Protection: (S)-4-iodophenylalanine is protected with a tert-butoxycarbonyl (Boc) group to form (S)-N-Boc-4-iodophenylalanine.

Borylation: The protected compound undergoes metal-halogen exchange followed by quenching with tributyl borate.

Boc Deprotection: The Boc group is removed to yield borofalan (10B).

Industrial Production Methods: The industrial production of borofalan (10B) follows similar synthetic routes but is scaled up to meet regulatory standards and ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Borofalan (10B) primarily undergoes neutron capture reactions. When exposed to neutron irradiation, borofalan (10B) absorbs neutrons and releases short-range alpha particles and lithium nuclei .

Common Reagents and Conditions:

Neutron Irradiation: The primary condition for the reaction is the presence of a neutron source.

Major Products:

Alpha Particles: These are high-energy particles that cause localized cell damage.

Lithium Nuclei: These are also produced during the neutron capture reaction and contribute to the cell-killing effects.

Scientific Research Applications

Borofalan (10B) is extensively used in boron neutron capture therapy (BNCT), a targeted radiotherapy technique. Its applications include:

Cancer Treatment: It is used to treat head and neck cancers, malignant melanoma, and other types of tumors

Radiobiological Studies: Researchers use borofalan (10B) to study the effects of high-linear-energy transfer (LET) radiation on cancer cells.

Preclinical Testing: It is used in preclinical studies to develop and test new boron delivery agents for BNCT.

Comparison with Similar Compounds

L-4-Boronophenylalanine (BPA): Another boronated compound used in BNCT.

Sodium Borocaptate (BSH): A boron compound used in BNCT for brain tumors.

Uniqueness of Borofalan (10B):

Selective Uptake: Borofalan (10B) has a high affinity for tumor cells due to the LAT-1 transporter, making it highly selective.

Effective in Various Cancers: It has shown efficacy in treating head and neck cancers, malignant melanoma, and other tumors

Enhanced Cell-Killing Effects: The combination of alpha particles and lithium nuclei released during neutron capture provides potent cell-killing effects.

Borofalan (10B) represents a significant advancement in targeted cancer therapy, offering a highly selective and effective treatment option for patients with difficult-to-treat tumors.

Properties

IUPAC Name |

2-amino-3-(4-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVJOSXJDORSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90580-64-6 | |

| Record name | p-Boronophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90580-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Boronophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090580646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-2-carboxyethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORONOPHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UID84303EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)

![(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol](/img/structure/B123979.png)